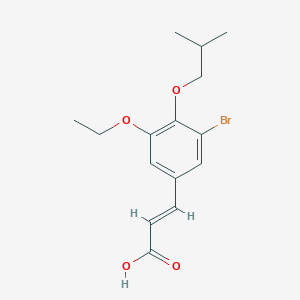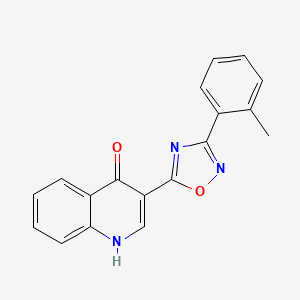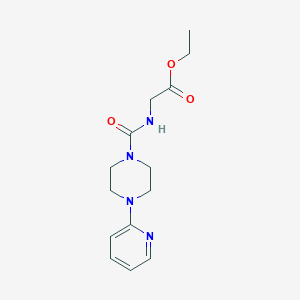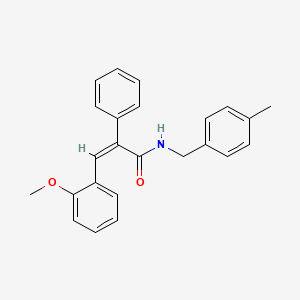
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid, also known as BEIA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of phenylacrylic acids and has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is not fully understood. However, it has been suggested that (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid may exert its therapeutic effects by modulating various signaling pathways in the body. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to inhibit the activity of several enzymes and transcription factors that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in lab experiments is its high purity and stability. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is its potential toxicity. Further studies are needed to determine the safety and toxicity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in humans.
Future Directions
There are several future directions for the study of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid. One area of research is the development of more potent and selective (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid analogs. Another area of research is the investigation of the potential use of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in the treatment of neurodegenerative diseases. Finally, the safety and toxicity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid need to be further investigated in order to determine its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid involves the reaction of 3-bromo-5-ethoxy-4-isobutoxyphenylboronic acid with ethyl acrylate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base. The product is obtained in good yield and high purity.
Scientific Research Applications
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-[3-bromo-5-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO4/c1-4-19-13-8-11(5-6-14(17)18)7-12(16)15(13)20-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWEHULFISUOW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)


![1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2640276.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2640279.png)



![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)
![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)

![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2640292.png)
![6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640293.png)